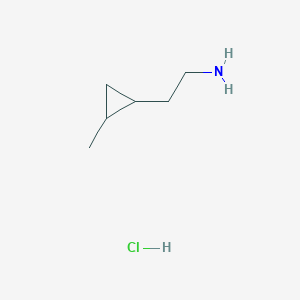

2-(2-Methylcyclopropyl)ethanamine;hydrochloride

Description

2-(2-Methylcyclopropyl)ethanamine hydrochloride is a substituted ethylamine derivative featuring a methylcyclopropyl group attached to the ethylamine backbone. The methylcyclopropyl group introduces steric and conformational constraints, which may influence its interactions with biological targets, solubility, and metabolic stability compared to other substituted ethylamines.

Properties

IUPAC Name |

2-(2-methylcyclopropyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-4-6(5)2-3-7;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDELMPJACZAPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropyl)ethanamine;hydrochloride typically involves the reaction of 2-methylcyclopropylcarbinol with ammonia or an amine under reductive amination conditions. The reaction is usually catalyzed by a metal catalyst such as palladium on carbon (Pd/C) or nickel (Ni) and carried out under hydrogen gas (H2) at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methylcyclopropyl)ethanamine;hydrochloride may involve large-scale reductive amination processes. The starting materials are often sourced in bulk, and the reactions are conducted in large reactors with continuous monitoring of temperature, pressure, and hydrogen flow to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopropyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

2-(2-Methylcyclopropyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems and its role as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopropyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Target Compound:

- Structure : Ethylamine backbone with a 2-methylcyclopropyl substituent.

- Key Functional Groups : Primary amine (protonated as hydrochloride), cyclopropane ring with a methyl group.

Similar Compounds:

Tryptamine Hydrochloride ([2-(1H-Indol-3-yl)ethanamine hydrochloride]) :

- Structure : Ethylamine linked to an indole ring.

- Key Interactions : Hydrogen bonds with HSP90 residues (GLU527, TYR604) via the indole nitro group and amide linkage .

- Biological Activity : Anti-plasmodial properties .

Dopamine Hydrochloride ([2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride]) :

- Structure : Ethylamine with a catechol (3,4-dihydroxyphenyl) group.

- Key Interactions : Binds to dopaminergic receptors due to the catechol moiety .

- Biological Activity : Neurotransmitter involved in motor control and reward pathways .

2C-T-7 Hydrochloride ([2-(2,5-Dimethoxy-4-propylsulfanylphenyl)ethanamine hydrochloride]): Structure: Ethylamine with dimethoxy and propylthio substituents on a phenyl ring. Key Interactions: Psychoactive effects via serotonin receptor modulation . Biological Activity: Hallucinogenic properties; stable in blood for ~70 days at 4°C .

2-(2-Methoxyphenoxy)ethylamine Hydrochloride: Structure: Ethylamine with a 2-methoxyphenoxy group. Physicochemical Properties: Molecular formula C₉H₁₄ClNO₂; average mass 203.666 g/mol .

Physicochemical Properties

Key Observations :

- The methylcyclopropyl group in the target compound likely increases hydrophobicity compared to dopamine but reduces it relative to 2C-T-5.

- Cyclopropane rings enhance metabolic stability but may reduce aqueous solubility .

Biological Activity

2-(2-Methylcyclopropyl)ethanamine;hydrochloride is a compound that has garnered attention in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(2-Methylcyclopropyl)ethanamine;hydrochloride is CHClN. The compound features a cyclopropyl ring, which contributes to its unique pharmacological properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of 2-(2-Methylcyclopropyl)ethanamine;hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its effects on:

- Monoamine Transporters : The compound exhibits affinity for serotonin and norepinephrine transporters, suggesting potential antidepressant effects.

- Receptor Modulation : Preliminary studies indicate that it may act as a partial agonist at certain adrenergic receptors, influencing mood and anxiety levels.

Biological Activity Overview

The following table summarizes the biological activities reported for 2-(2-Methylcyclopropyl)ethanamine;hydrochloride:

Case Studies

- Antidepressant Activity : In a study examining the effects of various amines on mood-related behaviors in animal models, 2-(2-Methylcyclopropyl)ethanamine;hydrochloride demonstrated significant antidepressant-like effects at certain dosages, indicating its potential utility in treating depression .

- Neuroprotection : Research has shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays revealed that it reduced cell death in neuronal cell lines exposed to neurotoxic agents .

- Cytotoxic Effects on Cancer Cells : A recent investigation assessed the cytotoxicity of several compounds, including 2-(2-Methylcyclopropyl)ethanamine;hydrochloride, against various cancer cell lines. The results indicated that it selectively inhibited the growth of certain cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(2-Methylcyclopropyl)ethanamine;hydrochloride is crucial for optimizing its biological activity. Modifications to the cyclopropyl group or the amine moiety may enhance receptor binding affinity or selectivity. For instance:

- Methyl Substituents : The presence of methyl groups on the cyclopropyl ring has been linked to improved receptor interaction and enhanced biological potency.

- Hydrophilicity vs. Hydrophobicity : Balancing hydrophilic and hydrophobic properties can influence the compound's bioavailability and efficacy.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2-Methylcyclopropyl)ethanamine hydrochloride be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction conditions such as temperature (e.g., 168–172°C for similar hydrochlorides), pH control during amination, and solvent selection. Use purification techniques like recrystallization or column chromatography. Monitor intermediates via TLC or HPLC to ensure reaction completion .

- Key Parameters : Reaction time, stoichiometry of reactants (e.g., cyclopropane derivatives and ethylamine), and inert atmosphere to prevent oxidation .

Q. What analytical techniques are recommended for characterizing the structural integrity of 2-(2-Methylcyclopropyl)ethanamine hydrochloride?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) to confirm cyclopropane ring integrity and amine protonation.

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., ~127–178 g/mol for analogous compounds) .

- X-ray Diffraction : For crystal structure determination, particularly to resolve steric effects from the methylcyclopropyl group .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for biological assays. Stability studies (e.g., pH 3–7 buffers, 25–40°C) should assess degradation pathways (e.g., cyclopropane ring opening). Use HPLC-UV to quantify stability over time .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of 2-(2-Methylcyclopropyl)ethanamine hydrochloride?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phases like hexane/isopropanol.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively modify enantiomers. Compare biological activity of separated enantiomers via receptor-binding assays .

- Challenges : Steric hindrance from the cyclopropane group may reduce separation efficiency; optimize temperature and flow rate .

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst concentration, reaction time). Statistical tools like ANOVA can quantify variability sources .

Q. What in vitro models are suitable for studying the biological interactions of 2-(2-Methylcyclopropyl)ethanamine hydrochloride?

- Methodological Answer :

- Receptor Binding Assays : Screen for activity at amine-linked GPCRs (e.g., trace amine-associated receptors) using radioligand displacement.

- Cell-Based Models : Primary neuronal cultures or HEK293 cells transfected with target receptors. Measure cAMP levels or calcium flux via fluorescence .

- Data Interpretation : Correlate structural features (e.g., cyclopropane rigidity) with binding affinity using molecular docking .

Data Contradictions and Validation

- Solubility vs. Stability : While hydrochloride salts generally improve solubility (e.g., ~50 mg/mL in water for similar compounds), accelerated stability testing may reveal pH-dependent degradation. Validate with forced degradation studies .

- Stereochemical Activity : Enantiomers of structurally related compounds show divergent biological activities (e.g., 10–100x differences in IC₅₀). Always confirm enantiopurity before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.